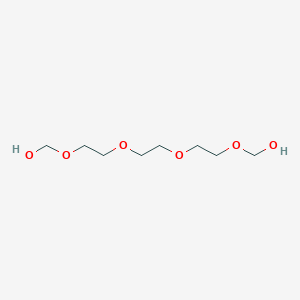
2,5,8,11-Tetraoxadodecane-1,12-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11-Tetraoxadodecane-1,12-diol, also known as crown ether, is a cyclic polyether that contains a crown-like structure with oxygen atoms as the binding sites. Crown ethers have been extensively studied for their ability to selectively bind cations and their applications in various fields such as chemistry, biology, and material science.
Wirkmechanismus
The mechanism of action of 2,5,8,11-Tetraoxadodecane-1,12-diol is based on its ability to selectively bind cations through its 2,5,8,11-Tetraoxadodecane-1,12-diol-like structure. The oxygen atoms in the 2,5,8,11-Tetraoxadodecane-1,12-diol ether form coordination complexes with metal ions, resulting in the formation of stable complexes. The binding affinity of 2,5,8,11-Tetraoxadodecane-1,12-diol ethers for metal ions depends on the size, charge, and coordination geometry of the metal ion.
Biochemical and Physiological Effects:
2,5,8,11-Tetraoxadodecane-1,12-diol has no known biochemical or physiological effects on living organisms. However, 2,5,8,11-Tetraoxadodecane-1,12-diol ethers have been shown to have toxic effects on aquatic organisms at high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,5,8,11-Tetraoxadodecane-1,12-diol in lab experiments include its high selectivity for metal ions, its ability to form stable complexes, and its ease of synthesis. The limitations of using 2,5,8,11-Tetraoxadodecane-1,12-diol ethers in lab experiments include their toxicity at high concentrations, their limited solubility in non-polar solvents, and their sensitivity to acidic and basic conditions.
Zukünftige Richtungen
For the research on 2,5,8,11-Tetraoxadodecane-1,12-diol include the development of new synthesis methods, the investigation of its applications in nanotechnology and environmental science, and the study of its interactions with biological systems. Additionally, the development of new 2,5,8,11-Tetraoxadodecane-1,12-diol ethers with improved selectivity and stability will be an important area of research.
Synthesemethoden
2,5,8,11-Tetraoxadodecane-1,12-diol can be synthesized using various methods, such as the Williamson ether synthesis, the Grignard reaction, and the epoxidation of 1,12-dodecanediol. The Williamson ether synthesis involves the reaction of 1,12-dodecanediol with sodium hydride and 1,2-dibromoethane in anhydrous tetrahydrofuran. The Grignard reaction involves the reaction of 1,12-dodecanediol with magnesium and 1,2-dibromoethane in anhydrous ether. The epoxidation of 1,12-dodecanediol involves the reaction of 1,12-dodecanediol with m-chloroperbenzoic acid in dichloromethane.
Wissenschaftliche Forschungsanwendungen
2,5,8,11-Tetraoxadodecane-1,12-diol has been extensively studied for its applications in various fields. In chemistry, 2,5,8,11-Tetraoxadodecane-1,12-diol ethers are used as complexing agents for cations in solution, as phase transfer catalysts, and as ion-selective electrodes. In biology, 2,5,8,11-Tetraoxadodecane-1,12-diol ethers have been used to selectively bind and transport metal ions across cell membranes. In material science, 2,5,8,11-Tetraoxadodecane-1,12-diol ethers have been used as templates for the synthesis of nanomaterials and as sensors for detecting environmental pollutants.
Eigenschaften
CAS-Nummer |
100208-39-7 |
|---|---|
Produktname |
2,5,8,11-Tetraoxadodecane-1,12-diol |
Molekularformel |
C8H18O6 |
Molekulargewicht |
210.22 g/mol |
IUPAC-Name |
2-[2-[2-(hydroxymethoxy)ethoxy]ethoxy]ethoxymethanol |
InChI |
InChI=1S/C8H18O6/c9-7-13-5-3-11-1-2-12-4-6-14-8-10/h9-10H,1-8H2 |
InChI-Schlüssel |
XTLHWSJNRCIWOK-UHFFFAOYSA-N |
SMILES |
C(COCCOCO)OCCOCO |
Kanonische SMILES |
C(COCCOCO)OCCOCO |
Andere CAS-Nummern |
100208-39-7 |
Synonyme |
2,5,8,11-tetraoxadodecane-1,12-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



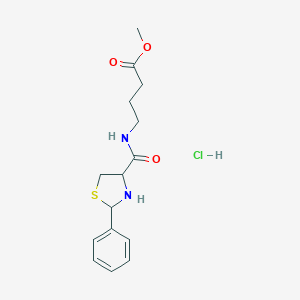
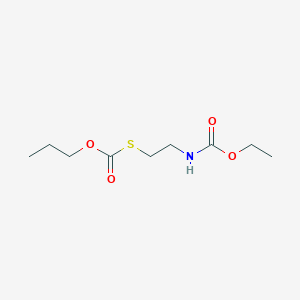
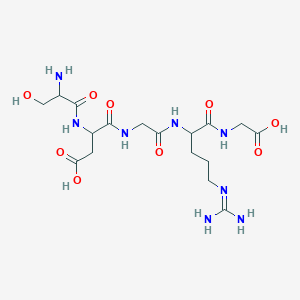
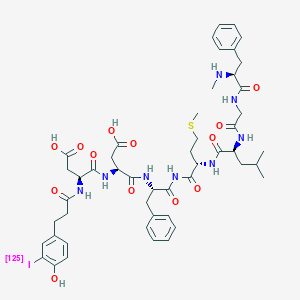
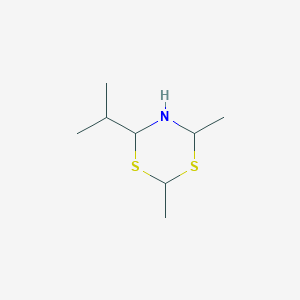
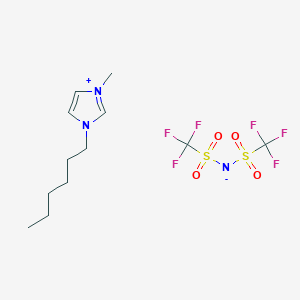
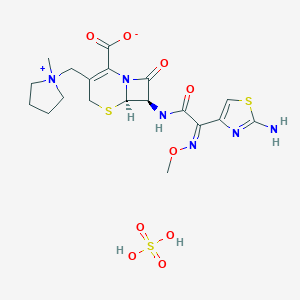
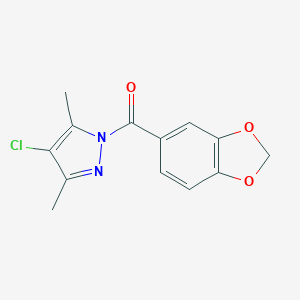
![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)
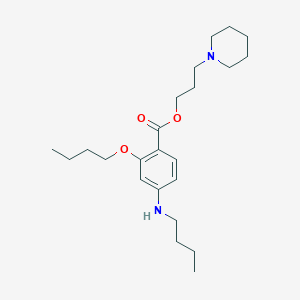
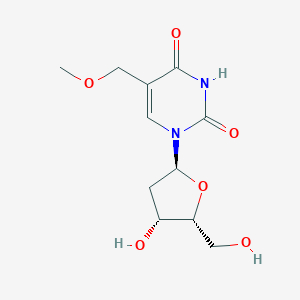
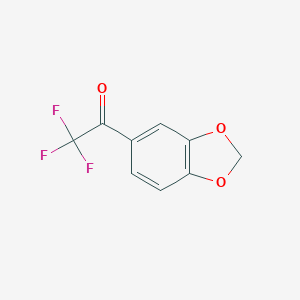
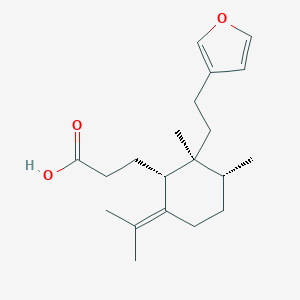
![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)